Benzenemethanaminium, 4-ethenyl-N,N,N-trimethyl-
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Overview
Description
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium is a quaternary ammonium compound with the chemical formula C12H18N+. It is known for its polymerizable vinyl group, which makes it a valuable component in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium can be synthesized through the reaction of trimethylamine with 4-vinylbenzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process includes the careful control of reaction temperature, pressure, and the use of catalysts to enhance the reaction rate .
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium undergoes various chemical reactions, including:
Polymerization: The vinyl group allows for polymerization reactions, forming polymers with unique properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used under thermal or photochemical conditions.
Substitution: Reagents like sodium hydroxide or potassium carbonate are used in substitution reactions, typically in polar solvents.
Major Products Formed
Scientific Research Applications
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium involves its ability to form stable ionic bonds with various anions. This property is exploited in applications such as ion-exchange resins and fuel cells, where the compound facilitates the transport of ions .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N,N-Trimethyl-1-(4-vinylphenyl)methanaminium is unique due to its polymerizable vinyl group, which allows it to form polymers with specific and desirable properties. This makes it particularly valuable in applications requiring high mechanical strength and stability .
Properties
CAS No. |
46231-82-7 |
---|---|
Molecular Formula |
C12H18N+ |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
(4-ethenylphenyl)methyl-trimethylazanium |
InChI |
InChI=1S/C12H18N/c1-5-11-6-8-12(9-7-11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 |
InChI Key |
WIKAJTNLVCYEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CC1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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